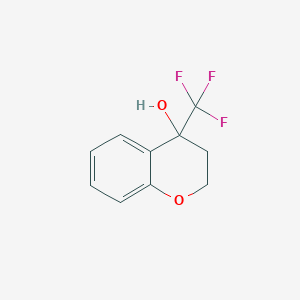
4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol
Descripción general
Descripción
4-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol, also known as 4-TFMB or 4-TFMBP, is a compound belonging to the benzopyran class of molecules. It is a trifluoromethylated derivative of the dihydrobenzopyran family and has been the subject of numerous scientific studies due to its unique properties and potential applications. 4-TFMB is a highly versatile compound that has been used in a variety of scientific fields, including organic synthesis, drug development, and biochemistry.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Insights
4-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol and its derivatives are involved in a broad range of chemical synthesis processes, demonstrating their versatility in organic chemistry. The compound's applications are rooted in its ability to participate in various chemical reactions, contributing to the synthesis of complex molecules with potential biological activities.
One pivotal study discusses the rearrangement of trifluoroacetylchromenes to trifluoromethylchromenols, showcasing a novel cascade process initiated by a Michael reaction. This process emphasizes the compound's role in facilitating transformations that yield biologically relevant structures (Osyanin et al., 2016).
Furthermore, research into the synthesis of 3-iodochromenes from propynols reveals the compound's utility in generating 4-aryl-3-iodo-2H-benzopyrans. This process underscores the compound's significance in the preparation of intermediates for further chemical elaboration (Sasaki et al., 2016).
Biomedical Applications
The structural features of 4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol derivatives contribute to their investigation for potential biomedical applications. Their ability to interact with biological systems has led to studies exploring their therapeutic potentials.
A notable investigation into benzopyran derivatives sourced from a mangrove endophytic fungus highlights the discovery of compounds with moderate inhibitory effects on inflammatory processes. These findings point towards the anti-inflammatory potential of these compounds, suggesting their utility in treating conditions associated with inflammation (Yang et al., 2020).
Additionally, the synthesis of trifluoromethyl benzopyran has been shown to induce G1 cell cycle arrest and apoptosis in HeLa human cervical carcinoma cells. This study provides a foundation for the anticancer activity of such compounds, emphasizing their role in inducing cell death pathways in cancer cells (Zhang et al., 2013).
Propiedades
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydrochromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)9(14)5-6-15-8-4-2-1-3-7(8)9/h1-4,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLBGSVRUHFJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



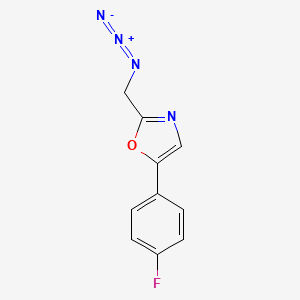

![1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1464405.png)
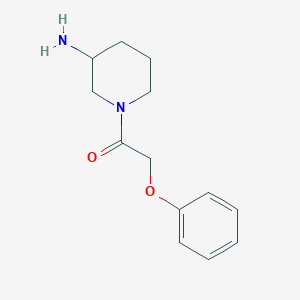
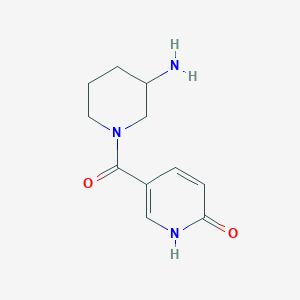
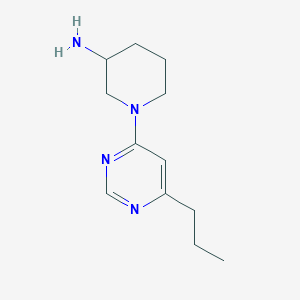
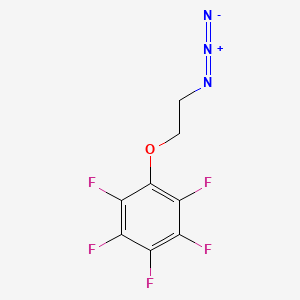
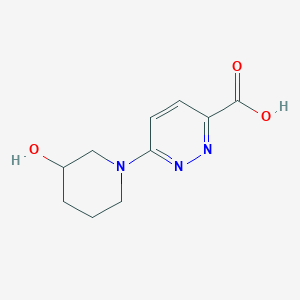
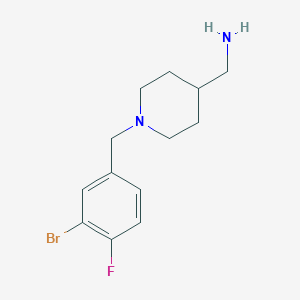
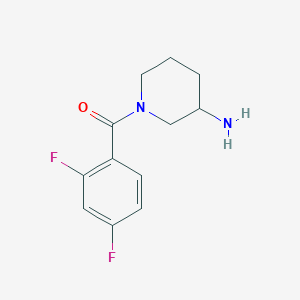
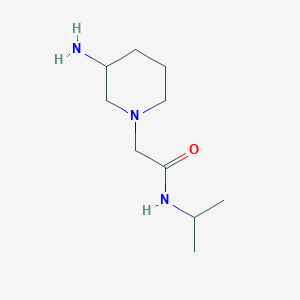
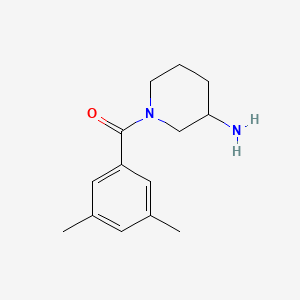
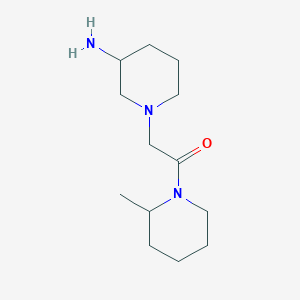
![1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1464426.png)